molecular formula C7H9N3O2S B015126 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid CAS No. 89853-87-2

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

Cat. No.: B015126
CAS No.: 89853-87-2
M. Wt: 199.23 g/mol
InChI Key: TYAKXNHFMATCHA-UHFFFAOYSA-N
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Description

Desmethyl Erlotinib, also known as OSI-420, is an active metabolite of Erlotinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Desmethyl Erlotinib retains the pharmacological activity of its parent compound and plays a crucial role in its therapeutic effects .

Scientific Research Applications

Desmethyl Erlotinib has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Erlotinib and its metabolites.

    Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Investigated for its therapeutic potential in cancer treatment, particularly in overcoming resistance to Erlotinib.

    Industry: Utilized in the development of new tyrosine kinase inhibitors and other targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethyl Erlotinib is synthesized through the metabolic demethylation of Erlotinib. The process involves the removal of a methyl group from Erlotinib, facilitated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .

Industrial Production Methods: Industrial production of Desmethyl Erlotinib involves the large-scale synthesis of Erlotinib followed by its enzymatic or chemical demethylation. The process is optimized to ensure high yield and purity of the final product. High-performance liquid chromatography is often used to separate and purify Desmethyl Erlotinib from other metabolites .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Erlotinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives and other minor metabolites, which are often analyzed using mass spectrometry and high-performance liquid chromatography .

Comparison with Similar Compounds

Uniqueness: Desmethyl Erlotinib is unique due to its role as an active metabolite of Erlotinib, contributing significantly to the overall therapeutic effects of the parent compound. Its ability to inhibit the epidermal growth factor receptor tyrosine kinase and its involvement in overcoming resistance mechanisms make it a valuable compound in cancer research and treatment .

Properties

IUPAC Name

4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAKXNHFMATCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298259
Record name 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89853-87-2
Record name 89853-87-2
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Record name 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89853-87-2
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